3-Acetylphenyl 5-bromo-2,4-dimethylbenzene-1-sulfonate
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Description
Scientific Research Applications
Chemical Reactions and Synthesis
The sulfonation of phenyl hydrogen sulfates, including derivatives of 3-Acetylphenyl 5-bromo-2,4-dimethylbenzene-1-sulfonate, is crucial in forming various sulfonic acids and hydrogen sulfates, essential intermediates in organic synthesis and industrial applications (Wit, Cerfontain, & Woldhuis, 2010).
Smiles rearrangement, a fundamental reaction in organic chemistry, is utilized in synthesizing phenothiazines from compounds related to this compound. This process is crucial in pharmaceutical research and development, especially for compounds with significant pharmacological activities (Sharma, Gupta, Gautam, & Gupta, 2002).
Polymer Chemistry
- The compound is used in the synthesis of advanced polymer materials. For example, poly(arylene ether sulfone)s incorporating 3,5-dimethylphenyl groups are synthesized for applications in anion exchange membranes. These materials show promise in energy applications, such as fuel cells and water purification systems (Wang, Shen, Chang, Xiaoyan, & Li, 2015).
properties
IUPAC Name |
(3-acetylphenyl) 5-bromo-2,4-dimethylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrO4S/c1-10-7-11(2)16(9-15(10)17)22(19,20)21-14-6-4-5-13(8-14)12(3)18/h4-9H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAHSAGPPMJHPKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)OC2=CC=CC(=C2)C(=O)C)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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